molecular formula C18H15NO4S B15107575 4-(Acetylamino)phenyl naphthalene-2-sulfonate

4-(Acetylamino)phenyl naphthalene-2-sulfonate

Cat. No.: B15107575
M. Wt: 341.4 g/mol
InChI Key: OXJBOKIXTSEIBJ-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl naphthalene-2-sulfonate is an organic compound with the molecular formula C18H15NO4S and a molecular weight of 341.381 g/mol . This compound is known for its unique chemical structure, which combines an acetylamino group, a phenyl ring, and a naphthalene-2-sulfonate moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 4-(Acetylamino)phenyl naphthalene-2-sulfonate typically involves the following steps:

    Sulfonation: The addition of a sulfonate group to the naphthalene ring.

The reaction conditions for these steps often involve the use of acetic anhydride for acetylation and sulfuric acid for sulfonation. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(Acetylamino)phenyl naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

4-(Acetylamino)phenyl naphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl naphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can affect the compound’s solubility, stability, and reactivity, influencing its overall biological and chemical behavior .

Comparison with Similar Compounds

Similar compounds to 4-(Acetylamino)phenyl naphthalene-2-sulfonate include other sulfonated aromatic compounds and acetylamino derivatives. Some examples are:

    4-Acetamidobenzenesulfonic acid: Similar in structure but lacks the naphthalene ring.

    Naphthalene-2-sulfonic acid: Contains the sulfonate group on the naphthalene ring but lacks the acetylamino group.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

(4-acetamidophenyl) naphthalene-2-sulfonate

InChI

InChI=1S/C18H15NO4S/c1-13(20)19-16-7-9-17(10-8-16)23-24(21,22)18-11-6-14-4-2-3-5-15(14)12-18/h2-12H,1H3,(H,19,20)

InChI Key

OXJBOKIXTSEIBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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